molecular formula C15H18BrNO2S B7681804 N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide

Cat. No. B7681804
M. Wt: 356.3 g/mol
InChI Key: LLOAJDWUQNZKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide in lab experiments include its potent antibacterial, antifungal, and antitumor properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide. These include investigating its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent derivatives. Finally, its potential use as a diagnostic tool for various diseases should also be explored.

Synthesis Methods

The synthesis method of N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide involves the reaction of 3-bromobenzyl chloride with cyclopropylamine in the presence of a base to form N-[(3-bromophenyl)methyl]cyclopropylamine. This intermediate compound is then reacted with 2-(2-oxopropylsulfanyl)acetic acid in the presence of a coupling agent to yield the final product.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2S/c1-11(18)9-20-10-15(19)17(14-5-6-14)8-12-3-2-4-13(16)7-12/h2-4,7,14H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOAJDWUQNZKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCC(=O)N(CC1=CC(=CC=C1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide

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